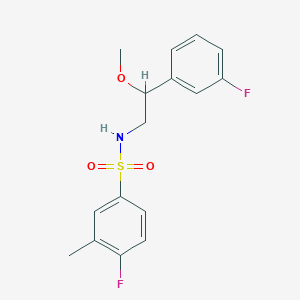

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide

Description

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is a complex organic compound that features fluorine atoms, a methoxyethyl group, and a benzenesulfonamide structure

Properties

IUPAC Name |

4-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO3S/c1-11-8-14(6-7-15(11)18)23(20,21)19-10-16(22-2)12-4-3-5-13(17)9-12/h3-9,16,19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOLPLYCSYHXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the fluorination of a suitable precursor, followed by the introduction of the methoxyethyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed in the fluorination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxyethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(3-fluorophenyl)benzamide: Shares the fluorine and benzenesulfonamide moieties but lacks the methoxyethyl group.

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide: Contains a trifluoromethyl group instead of the methoxyethyl group.

Uniqueness

4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is unique due to the combination of its fluorine atoms, methoxyethyl group, and benzenesulfonamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Atoms : The presence of fluorine enhances lipophilicity and biological activity.

- Methoxyethyl Group : This group contributes to solubility and may affect the compound's interaction with biological targets.

- Sulfonamide Moiety : Known for its role in various biological activities, particularly in antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorine atoms increase binding affinity, while the sulfonamide group may inhibit certain enzymatic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammatory markers in various models.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study: Anticancer Activity

A study conducted on human colorectal cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis rates.

Table 2: In Vitro Results

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 25 |

| 50 | 30 | 60 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology :

- Stepwise Synthesis : Begin with nucleophilic aromatic substitution to introduce fluorine and methyl groups on the benzenesulfonamide core. Subsequent sulfonylation with 2-(3-fluorophenyl)-2-methoxyethylamine is critical. Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Impurities often arise from incomplete substitution or sulfonylation; optimize reaction time and temperature (e.g., 60–80°C for sulfonylation) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced shifts at ~-110 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assay Design :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Controls : Include known inhibitors (e.g., acetazolamide) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be systematically resolved?

- Troubleshooting Framework :

- Assay Reprodubility : Validate protocols across independent labs; standardize cell lines/culture conditions (e.g., RPMI vs. DMEM media) .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., des-fluoro derivatives) that may skew results .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to distinguish true activity from artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Approaches :

- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyls) via structural analogs to improve solubility while retaining fluorinated aromatic interactions .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; modify methoxy groups to reduce oxidation .

Q. How can computational methods predict binding modes with biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). Prioritize poses with sulfonamide oxygen coordinating active-site zinc .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.